N-benzyl-4-[methyl(phenylsulfonyl)amino]benzamide
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Overview
Description
N-BENZYL-4-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-4-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves a substitution reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride . The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like dichloromethane. The reaction mixture is stirred at room temperature, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-4-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-BENZYL-4-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase II.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-BENZYL-4-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. It is known to inhibit the activity of carbonic anhydrase II, an enzyme involved in the regulation of pH and fluid balance in tissues . The compound binds to the active site of the enzyme, preventing its normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N-methyl-p-toluenesulfonamide: Similar structure but with a phenyl group instead of a benzyl group.
N-Benzyl-p-toluene sulfonamide: Structurally similar but lacks the N-methyl group.
Uniqueness
N-BENZYL-4-(N-METHYLBENZENESULFONAMIDO)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase II sets it apart from other sulfonamides, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H20N2O3S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-benzylbenzamide |
InChI |
InChI=1S/C21H20N2O3S/c1-23(27(25,26)20-10-6-3-7-11-20)19-14-12-18(13-15-19)21(24)22-16-17-8-4-2-5-9-17/h2-15H,16H2,1H3,(H,22,24) |
InChI Key |
XBBHYVJUBRQWPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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